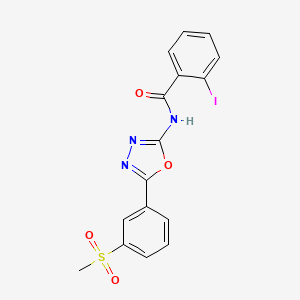

2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-iodo-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12IN3O4S/c1-25(22,23)11-6-4-5-10(9-11)15-19-20-16(24-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDFYXVZDJNFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12IN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzamide moiety substituted with an iodo group and an oxadiazole ring, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances its solubility and bioactivity.

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | Induces apoptosis via caspase activation |

| This compound | HeLa (cervical cancer) | 15.0 | Inhibits cell cycle progression |

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Studies have demonstrated that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells.

Case Studies

In a study conducted on various oxadiazole derivatives, it was found that the introduction of halogenated groups significantly enhanced their anticancer activity. The study reported that compounds with iodo substitutions had better efficacy compared to their brominated or chlorinated counterparts.

Study Example:

A group of researchers synthesized a series of oxadiazole derivatives including the target compound and evaluated their cytotoxicity against several cancer cell lines. The results indicated that the presence of the methylsulfonyl group was crucial for enhancing the anticancer activity by improving solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features and Reported Activities of Analogs

Key Observations:

- Substituent Effects on Activity :

- Electron-Withdrawing Groups : Nitro (Compound 446) and trifluoromethoxy (HSGN-235) substituents enhance antiviral and antibacterial activities, respectively, likely by improving electron-deficient interactions with targets .

- Halogens : The target compound’s iodine and Compound 21’s bromo substituent introduce steric bulk, which may enhance binding through van der Waals interactions but reduce solubility .

- Sulfonyl Groups : The methylsulfonyl group (target compound and ) and diethylsulfamoyl () may facilitate hydrogen bonding or enzyme inhibition, as seen in 6a’s interaction with hCA II .

Enzyme Inhibition and Molecular Interactions

- hCA II Inhibition: Compound 6a (ethylthio-oxadiazole) demonstrated strong binding to hCA II via sulfonamide-sulfur interactions with Zn²⁺ in the active site .

- Antiviral Mechanisms : Nitro-substituted analogs (e.g., Compound 446) showed enhanced activity against viruses, possibly by interfering with viral replication machinery . The iodine in the target compound may offer a distinct mechanism due to its polarizability.

Therapeutic Potential and Limitations

- Antibacterial vs. Antiviral Applications : While HSGN-235/237 target bacteria, nitro- and iodine-substituted compounds may favor antiviral applications .

- Metabolic Stability : The methylsulfonyl group in the target compound may confer resistance to oxidative metabolism compared to methylthio (Compound 446) or ethylthio (6a) groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.